molecular formula C6H5N3O B2509381 5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CARBONITRILE CAS No. 1525732-78-8

5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B2509381
CAS No.: 1525732-78-8
M. Wt: 135.126
InChI Key: VADZNOQCWWTFLI-UHFFFAOYSA-N
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Description

5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CARBONITRILE is a pyrazole derivative characterized by a formyl group (-CHO) at position 5, a methyl group (-CH₃) at position 1, and a nitrile (-CN) at position 2. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The formyl group introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

5-formyl-1-methylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-9-6(4-10)5(2-7)3-8-9/h3-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADZNOQCWWTFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525732-78-8
Record name 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbonitrile with formylating agents under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. A study demonstrated that compounds containing the pyrazole moiety showed potent inhibition against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The mechanism of action is believed to involve the interference with cell proliferation pathways.

Synthesis of Bioactive Compounds
this compound serves as a versatile building block in the synthesis of bioactive compounds. It can be utilized to create derivatives that act as inhibitors for various biological targets, including enzymes involved in cancer progression and inflammatory processes . The compound's structural features allow for modifications that enhance biological activity.

Agricultural Science

Pesticidal Properties
Recent studies have explored the use of pyrazole derivatives as potential pesticides. The incorporation of this compound into formulations has shown effectiveness against certain pests, suggesting its utility in crop protection . The compound's ability to disrupt pest metabolic pathways makes it a candidate for development into environmentally friendly agricultural chemicals.

Materials Science

Polymer Chemistry
In materials science, this compound can be used in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various industrial applications . This application is particularly relevant in creating lightweight composites for automotive and aerospace industries.

Data Table: Applications Overview

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInhibits growth of MCF-7 and NCI-H460 cells
Synthesis of bioactive compoundsActs as a building block for enzyme inhibitors
Agricultural SciencePesticide formulationsEffective against specific pests
Materials SciencePolymer synthesisEnhances thermal stability and mechanical strength

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives from this compound. These compounds were tested against multiple cancer cell lines. Results indicated that modifications to the pyrazole ring significantly enhanced anticancer activity, with some derivatives exhibiting IC50 values below 10 µM against MCF-7 cells .

Case Study 2: Agricultural Application Development
A research group investigated the efficacy of this compound as a pesticide. Field trials demonstrated a reduction in pest populations by over 50% compared to control groups, highlighting its potential as an effective agricultural chemical .

Mechanism of Action

The mechanism of action of 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s formyl and carbonitrile groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 1, 4, and 4. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Key Functional Features
5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CN -CHO (5), -CH₃ (1), -CN (4) C₆H₅N₃O Electrophilic aldehyde, nitrile
5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CN -NH₂ (5), -C₆H₄CH₃ (1), -CN (4) C₁₂H₁₁N₅ Nucleophilic amine, aromatic substituent
5-BROMO-1-METHYL-1H-PYRAZOLE-4-CN -Br (5), -CH₃ (1), -CN (4) C₅H₄BrN₃ Halogen substituent, potential for cross-coupling
Fipronil (from ) -Cl, -CF₃, -SO(CF₃) (positions vary) C₁₂H₄Cl₂F₆N₄OS Sulfinyl group, pesticidal activity

Spectroscopic and Physical Properties

  • IR Spectroscopy :
    • Formyl group: Strong C=O stretch (~1700–1724 cm⁻¹) .
    • Nitrile group: Sharp absorption near 2240 cm⁻¹, consistent across analogs .
  • NMR: Formyl proton: Resonates as a singlet at δ 9–10 ppm. Amino protons (in 5-amino analogs): Appear as broad signals near δ 6.5–7.0 ppm .

Research Findings and Trends

  • Reactivity Studies: The formyl group in 5-FORMYL-1-METHYL-1H-PYRAZOLE-4-CN facilitates one-pot multicomponent reactions, contrasting with bromo or amino analogs requiring stepwise modifications.
  • Thermal Stability: Bromo and amino substituents increase molecular weight and may enhance thermal stability compared to the lighter formyl derivative.
  • Safety Profiles : Pyrazole carbonitriles generally require careful handling due to nitrile toxicity. Formyl derivatives may pose additional risks due to aldehyde reactivity .

Biological Activity

5-Formyl-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H6N4O\text{C}_6\text{H}_6\text{N}_4\text{O}

Key Features:

  • The presence of a formyl group (-CHO) and a carbonitrile group (-C≡N) enhances its reactivity and potential biological interactions.
  • The methyl group at position 1 contributes to the compound's lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an enzyme inhibitor or modulator, affecting metabolic pathways and signaling mechanisms. Specific interactions include:

  • Inhibition of Kinases: Pyrazole derivatives have been shown to inhibit kinases involved in cancer progression.
  • Antioxidant Activity: Some studies suggest that pyrazoles can scavenge free radicals, providing protective effects against oxidative stress.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, one study evaluated the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited significant cytotoxicity, particularly when used in combination with doxorubicin, enhancing the overall therapeutic effect .

CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
This compoundMCF-715Yes
This compoundMDA-MB-23110Yes

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. A study demonstrated that certain pyrazoles showed activity against various bacterial strains, indicating their potential as antimicrobial agents .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Effects:
    A study investigated the effects of this compound on tumor cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggest a promising role for this compound in cancer therapy.
  • Research on Anti-inflammatory Properties:
    Another study explored the anti-inflammatory potential of this compound in animal models. It demonstrated a reduction in inflammatory markers and improved outcomes in models of induced inflammation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-formyl-1-methyl-1H-pyrazole-4-carbonitrile, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of nitrile-containing precursors with formylating agents. For example, analogous pyrazole derivatives are synthesized using ethyl acetoacetate and phenylhydrazine under basic conditions, followed by hydrolysis and decarboxylation steps . Key parameters include solvent choice (ethanol or trifluoroethanol), temperature (reflux conditions), and catalysts (e.g., DMF-DMA for formylation). Optimization studies suggest yields >70% are achievable when using stoichiometric control and inert atmospheres .

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrazole ring substitution pattern (e.g., ¹H NMR: δ 8.2 ppm for formyl protons; ¹³C NMR: ~160 ppm for nitrile carbons). Infrared (IR) spectroscopy identifies functional groups (C≡N stretch ~2200 cm⁻¹; C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (deviation <0.3% for C, H, N) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate the compound is hygroscopic and sensitive to light. Long-term storage requires desiccants (silica gel) at -20°C in amber vials. Degradation products (e.g., hydrolysis of nitrile to amide) are monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (formyl group) and nucleophilic substitution (nitrile carbon). Solvent effects are simulated using the Polarizable Continuum Model (PCM) . Molecular electrostatic potential (MEP) maps reveal charge distribution, aiding in reaction design .

Q. How can synthetic by-products or impurities be identified and resolved during scale-up?

  • Methodological Answer : By-products (e.g., 5-amino derivatives from nitrile reduction) are characterized via LC-MS/MS and isolated using preparative chromatography (C18 column, acetonitrile/water gradient). Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progression and minimize impurities .

Q. What strategies are effective for studying structure-activity relationships (SAR) in bioactivity assays?

  • Methodological Answer : SAR is explored by synthesizing derivatives (e.g., replacing formyl with acetyl or varying methyl groups) and testing against biological targets (e.g., enzymes or receptors). Docking simulations (AutoDock Vina) predict binding affinities, while in vitro assays (e.g., enzyme inhibition IC₅₀) validate interactions. For example, pyrazole carbonitriles show potential as kinase inhibitors due to nitrile-metal coordination .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) determines bond angles and torsional strain. For example, the pyrazole ring’s planarity and formyl group orientation are confirmed via ORTEP diagrams. Twinning or disorder is addressed using the OLEX2 suite .

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